molecular formula C8H12N2O B11817672 1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde

1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B11817672
M. Wt: 152.19 g/mol
InChI Key: JINYRSXPZCWSSV-UHFFFAOYSA-N
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Description

1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. One common method includes the condensation of 1-isopropyl-5-methyl-1H-pyrazole with formylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-5-methyl-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives such as:

    1-Methyl-1H-pyrazole-3-carbaldehyde: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another related compound with distinct chemical properties and uses

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-1-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-6(2)10-7(3)4-8(5-11)9-10/h4-6H,1-3H3

InChI Key

JINYRSXPZCWSSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)C=O

Origin of Product

United States

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